molecular formula C17H11Cl2N5S B2773165 6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868970-31-4

6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2773165
CAS RN: 868970-31-4
M. Wt: 388.27
InChI Key: MCYHKVFUBOVSGO-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

Triazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their versatile biological activities. They can bind in the biological system with a variety of enzymes and receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles depend on their specific structure and the presence of functional groups .

Scientific Research Applications

Synthesis and Structure Analysis

Synthesis and Crystal Structure Characterization : Pyridazine derivatives, including those similar to the queried compound, have been synthesized and characterized for their biological properties. Studies involve synthesis, NMR, IR, and mass spectral studies, as well as single crystal X-ray diffraction techniques to confirm structures. Density Functional Theory (DFT) calculations were performed to compare theoretical and experimental results, providing insights into the molecular structure and interaction energies within compounds (Sallam et al., 2021).

Biological Activities and Potential Applications

Antidiabetic Drug Development : Research into triazolo-pyridazine-6-yl-substituted piperazines evaluated their potential as antidiabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. These studies highlight the therapeutic potential of similar compounds in treating diabetes by inhibiting enzymes involved in glucose metabolism (Bindu et al., 2019).

Antimicrobial and Antifungal Properties : Various studies have synthesized and evaluated the antimicrobial and antifungal activities of pyridazine derivatives. These compounds, including the one , have shown promise as antibacterial and antifungal agents, offering potential applications in treating infections caused by microorganisms (El-Salam et al., 2013).

Molecular Docking and In Vitro Screening : The synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, has been carried out with subsequent molecular docking screenings towards target proteins. This approach aids in the discovery of compounds with potential antitumor and antimicrobial activities, showcasing the utility of such compounds in drug discovery and development processes (Flefel et al., 2018).

Mechanism of Action

The mechanism of action of triazoles involves binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Safety and Hazards

The safety and hazards associated with triazoles depend on their specific structure and the presence of functional groups .

Future Directions

Future research on triazoles could focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

6-[(2,4-dichlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5S/c18-13-2-1-12(14(19)9-13)10-25-16-4-3-15-21-22-17(24(15)23-16)11-5-7-20-8-6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYHKVFUBOVSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

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